An In-depth Technical Guide to 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid: A Keystone Reagent in Modern Drug Discovery
An In-depth Technical Guide to 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid: A Keystone Reagent in Modern Drug Discovery
This guide provides an in-depth technical overview of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid (CAS 1072951-37-1), a specialized arylboronic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple datasheet to explore its synthesis, physicochemical properties, inherent reactivity, and strategic applications, with a focus on the scientific rationale that guides its use in complex organic synthesis.
Introduction: The Strategic Value of Fluorinated Arylboronic Acids
Arylboronic acids are foundational pillars in modern synthetic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction enables the efficient formation of carbon-carbon bonds, a critical step in constructing the complex molecular architectures of new drug candidates.[2] The compound 2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a member of a particularly valuable subclass: polyfluorinated phenylboronic acids.
The strategic incorporation of fluorine atoms into a drug candidate can profoundly influence its pharmacological profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through unique electronic interactions. The trifluoro-substitution pattern in this specific reagent, combined with a hydroxyl group, presents a unique electronic and steric environment, making it a highly sought-after building block for creating novel bioactive compounds, particularly in the fields of kinase inhibitors and agrochemicals.[3][4]
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is paramount to its successful application. The key characteristics of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1072951-37-1 | [5][6] |
| Molecular Formula | C₆H₄BF₃O₃ | [7] |
| Molecular Weight | 191.90 g/mol | [6] |
| Monoisotopic Mass | 192.02055 Da | [7] |
| Appearance | White to off-white solid (predicted) | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [8] |
The molecule's structure, featuring a heavily substituted aromatic ring, dictates its reactivity. The three electron-withdrawing fluorine atoms render the phenyl ring electron-deficient, which significantly impacts its behavior in cross-coupling reactions. The hydroxyl group, a hydrogen bond donor and potential site for further derivatization, adds another layer of synthetic versatility.
Synthesis of 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid: A Representative Protocol
While specific literature detailing the synthesis of CAS 1072951-37-1 is sparse, a robust and reliable synthetic route can be constructed based on well-established methodologies for preparing substituted arylboronic acids.[1][9][10] The most logical pathway involves a directed ortho-metalation or halogen-metal exchange from a suitably protected phenol precursor, followed by electrophilic trapping with a borate ester.
The likely starting material for this synthesis is a protected derivative of 2-bromo-3,5-difluoro-4,6-dihydroxybenzene or a similar halogenated and fluorinated phenol. Protection of the acidic hydroxyl group is critical to prevent interference with the organometallic intermediates.
Below is a representative, field-proven protocol adapted from established procedures for similar compounds, such as the synthesis of (3,4,5-trifluorophenyl)boronic acid published in Organic Syntheses.[9]
Experimental Protocol: Representative Synthesis
Step 1: Protection of the Phenolic Precursor (Not Shown) The starting material, a brominated trifluorophenol, would first require protection of the hydroxyl group, for instance as a methoxymethyl (MOM) or silyl ether, to prevent side reactions with the organolithium reagent in the subsequent step.
Step 2: Lithium-Halogen Exchange and Borylation
The electron-deficient nature of the 2,4,6-trifluorophenyl ring has two major consequences:
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Protodeboronation: Under standard basic conditions (e.g., NaOH, K₂CO₃), polyfluorinated arylboronic acids are highly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. [11]This depletes the active reagent and reduces the yield.
-
Causality: The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the boronic acid and polarizes the C-B bond, making the ipso-carbon susceptible to protonolysis.
-
Experimental Choice: To mitigate this, milder bases such as K₃PO₄ or CsF are often employed. [12]Additionally, using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can enhance stability. [13]2. Transmetalation Rate: While often rate-limiting, the transmetalation step can be influenced by the electronics of the boronic acid. Activation by a base is required to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
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Representative Application: Synthesis of a Kinase Inhibitor Precursor
The 2,4,6-trifluoro-3-hydroxyphenyl moiety is an attractive scaffold for kinase inhibitors, where it can form key hydrogen bonds and other interactions within the ATP-binding site. [3][14][15]The following protocol outlines a representative Suzuki-Miyaura coupling to synthesize a biaryl core relevant to this field.
Reaction: Coupling of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid with a heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine).
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Reagents & Setup: To a reaction vial, add the heteroaryl chloride (1.0 equiv), 2,4,6-Trifluoro-3-hydroxyphenylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and a palladium precatalyst suitable for challenging couplings (e.g., SPhos-Pd-G2, 2 mol%).
-
Solvent: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,4-dioxane and water (e.g., 10:1 ratio).
-
Reaction Conditions: Seal the vial under an inert atmosphere (Argon or Nitrogen) and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the potential for boronic acid degradation, reaction times should be optimized.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
As a fine chemical intended for research, 2,4,6-Trifluoro-3-hydroxyphenylboronic acid should be handled with appropriate care, following standard laboratory safety protocols. While a specific Material Safety Data Sheet (MSDS) for this exact CAS number is not widely available, data for analogous fluorinated arylboronic acids provide authoritative guidance.
-
Hazards: Likely to be a skin, eye, and respiratory tract irritant. [16]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Handling: Avoid creating dust. Prevent contact with skin and eyes. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. [8]
Conclusion
2,4,6-Trifluoro-3-hydroxyphenylboronic acid is more than just a chemical intermediate; it is a precision tool for molecular design. Its unique electronic properties, imparted by the dense fluorine substitution, offer medicinal chemists a powerful way to enhance the pharmacological profiles of new drug candidates. While its reactivity demands a nuanced and informed approach—particularly concerning the mitigation of protodeboronation—the strategic advantages it offers in the synthesis of complex molecules like kinase inhibitors are substantial. By understanding the causality behind the choice of reagents and reaction conditions, researchers can effectively leverage this potent building block to accelerate the pace of drug discovery and development.
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